

In Vitro Antifungal Spectrum of NP213 TFA: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213, also known as Novexatin®, is a novel, first-in-class synthetic antimicrobial peptide (AMP) developed as a topical treatment for onychomycosis, a fungal infection of the nails.[1] As a cyclic peptide, NP213 is designed based on host defense peptides (HDPs), which are key components of the innate immune system.[1] Its primary mechanism of action involves the rapid disruption of the fungal cytoplasmic membrane, leading to cell death.[2][3] This technical guide provides an in-depth overview of the in vitro antifungal spectrum of NP213 trifluoroacetate (TFA), detailing its activity against a range of fungal pathogens, the experimental protocols used for its evaluation, and a visualization of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Antifungal Activity of NP213 TFA

The in vitro antifungal activity of **NP213 TFA** has been evaluated against a variety of dermatophytes and yeasts. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from these studies.

Table 1: MIC of NP213 Against Trichophyton rubrum in Different Media



Fungal Strain	Medium	MIC (mg/L)
Trichophyton rubrum NCPF0118	RPMI 1640	1000
Trichophyton rubrum NCPF0118	10 mM sodium phosphate buffer (pH 7.0) with 0.1% (w/v) human nail powder	8 - 32
Trichophyton rubrum NCPF0118	10 mM sodium phosphate buffer (pH 7.0) with 0.25% (w/v) human nail powder	8 - 32
Trichophyton rubrum NCPF0118	10 mM sodium phosphate buffer (pH 7.0) with 0.5% (w/v) human nail powder	16 - 32
Trichophyton rubrum NCPF0118	10 mM sodium phosphate buffer (pH 7.0) with 0.75% (w/v) human nail powder	8 - 32
Trichophyton rubrum NCPF0118	1640 media with human skin keratin	125
Trichophyton rubrum NCPF0118	1640 media with lamb's wool keratin	250

Table 2: In Vitro Activity of NP213 Against

Dermatophytes

Fungal Group	MIC Range (mg/L)	MFC Range (mg/L)
Dermatophytes	<100 - 4000	500 - 4000

Note: This represents a summary of activity against a broad range of dermatophytes as detailed in Mercer et al., 2019. A complete dataset for individual species is located in the supplemental material of the cited publication.

Table 3: In Vitro Activity of NP213 Against Yeasts



Fungal Group	Number of Isolates	Median MIC100 (μg/mL)
Clinically relevant yeasts	122	1 - 2
(including Candida spp.,		
Cryptococcus spp., and		
Trichosporon spp.)		

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

The determination of MIC values for NP213 against filamentous fungi was conducted following the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution.

- Inoculum Preparation: Fungal cultures are grown on potato dextrose agar to promote sporulation. Spore suspensions are prepared and adjusted to a concentration of approximately 1 x 10⁵ spores/mL.
- Drug Dilution: A serial two-fold dilution of NP213 TFA is prepared in RPMI 1640 liquid medium.
- Incubation: The microtiter plates containing the fungal inoculum and drug dilutions are incubated at 30°C for up to 7 days.
- MIC Determination: The MIC is determined as the lowest concentration of NP213 that prevents any discernible growth.

Modified Antifungal Susceptibility Testing with Keratin

To better mimic the in vivo environment of the nail, a modified protocol was developed.

 Medium Preparation: A protein-based test medium is prepared using 10 mM sodium phosphate buffer (pH 7.0) supplemented with powdered human nail material, human skin keratin, or sheep's wool keratin as the primary nutrient source.



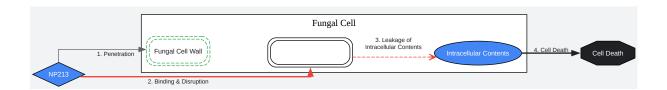
- Antifungal Susceptibility Assessment: Due to the turbidity of the keratin-based medium, fungal growth is assessed using a fluorescence-based metabolic activity indicator, such as alamarBlue.
- MIC Determination: The MIC is defined as the lowest drug concentration that inhibits fungal metabolism, as indicated by the fluorescent dye.

Time-Kill Kinetics Assay

Time-kill studies were performed to assess the fungicidal activity of NP213.

- Inoculum Preparation: Spore and hyphal suspensions of T. rubrum are prepared in RPMI 1640 liquid medium at a concentration of 0.5 x 10⁵ to 1 x 10⁵ cells/mL.
- Drug Exposure: NP213 is added to the fungal suspensions at a specified concentration (e.g., 1000 mg/L).
- Sampling and Plating: At various time points (e.g., 0, 1, 2, 3, 4, 6, and 24 hours), aliquots are removed, serially diluted, and plated on potato dextrose agar.
- CFU Enumeration: The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the reduction in viable fungi over time. A >3-log (99.9%) reduction in CFU/mL is considered fungicidal. NP213 demonstrated a >3-log kill of both spores and hyphae of T. rubrum within 3 to 4 hours.[3]

Mandatory Visualizations Mechanism of Action of NP213 TFA

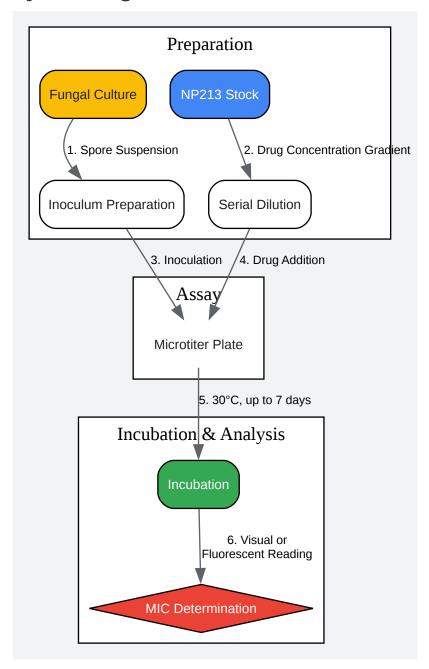


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Caption: Mechanism of action of NP213 TFA against a fungal cell.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing



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Caption: Workflow for determining the MIC of NP213 TFA.



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